molecular formula C20H27N3O3 B2854904 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034330-75-9

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2854904
CAS No.: 2034330-75-9
M. Wt: 357.454
InChI Key: TWMDSMAOKDXHIA-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide (CAS 2034330-75-9) is a synthetic pyrazole carboxamide derivative with a molecular formula of C20H27N3O3 and a molecular weight of 357.45 g/mol . This compound is supplied for use in agricultural and biochemical research, particularly in the study of novel fungicidal modes of action against phytopathogenic fungi . Pyrazole carboxamides are a significant class of compounds known for their potent biological activity, and this specific derivative shares a structural scaffold with established fungicidal agents used for resistance management in crop protection . Research into similar pyrazole carboxamides indicates a potential mechanism of action involving the disruption of fungal mitochondrial function. Studies suggest such compounds can inhibit key enzymes in the fungal respiratory chain, specifically succinate dehydrogenase (complex II) and cytochrome c reductase (complex III), leading to a decrease in mitochondrial membrane potential and ultimately impairing energy production in the fungal cell . This biochemical profile makes it a candidate for investigating new pathways to control resistant plant pathogens. The compound features several hydrogen bond donors (2) and acceptors (4), a topological polar surface area of 76.4 Ų, and an XLogP3 value of 1.6, indicating its potential for cellular penetration . It is critical for researchers to note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human use of any kind.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-14-18(15(2)23(3)22-14)19(24)21-13-20(25,16-7-5-4-6-8-16)17-9-11-26-12-10-17/h4-8,17,25H,9-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMDSMAOKDXHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the carboxamide group. The hydroxyphenyl and tetrahydropyranyl groups are then added through a series of substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl and tetrahydropyranyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carboxamide group produces an amine.

Scientific Research Applications

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Analogues from N-Substituted Pyrazoline Families

describes four N-substituted pyrazoline compounds (1–4) with varying aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl) and carbonyl-based functional groups (carbaldehyde, ethanone, propanone). Key structural differences between these compounds and the target molecule include:

Feature Target Compound Compounds 1–4 ()
Core Structure 1H-pyrazole-4-carboxamide 4,5-dihydro-1H-pyrazole (pyrazoline)
N1 Substituent 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl Carbaldehyde or ketone groups (e.g., -CHO, -COCH3)
Aryl Groups Phenyl (on ethyl chain) 4-Fluorophenyl, 4-bromophenyl, 4-chlorophenyl
Key Functional Groups Hydroxy, tetrahydropyran, carboxamide Halogenated aryl, carbonyl

The target compound’s carboxamide group and tetrahydropyran moiety may enhance hydrogen-bonding capacity and solubility compared to the simpler carbonyl substituents in compounds 1–4 .

Pharmacological and Regulatory Considerations

However, the structural resemblance of the carboxamide group to opioid receptor-binding motifs (e.g., fentanyl’s piperidinyl-propanamide) suggests possible central nervous system activity. Further studies are needed to assess its safety profile and regulatory status .

Key Research Findings and Implications

  • Synthetic Complexity : Multi-step functionalization may limit scalability compared to direct N-substitution methods .

Biological Activity

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H26N4O3C_{19}H_{26}N_4O_3 and a molecular weight of approximately 358.44 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.

Pyrazole derivatives are recognized for their ability to interact with various biological targets. The mechanisms through which this compound exerts its effects may include:

  • Anti-inflammatory Activity : Similar pyrazole compounds have shown significant activity against pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in inflammatory pathways.
  • Antimicrobial Effects : Pyrazoles have been documented to possess antimicrobial properties against various bacterial strains, indicating that this compound may also exhibit similar effects.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives often inhibit the production of inflammatory mediators. For instance, studies have reported that certain pyrazole compounds can reduce TNF-α and IL-6 levels significantly at micromolar concentrations.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Dexamethasone76%86%1
Pyrazole Derivative61–85%76–93%10

This suggests that this compound may operate through similar pathways.

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has been demonstrated against a range of pathogens. For example:

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)Standard Drug Comparison
E. coli40Ampicillin
Bacillus subtilis40Amoxicillin
Proteus vulgaris40Norfloxacin

These findings suggest that this compound could potentially serve as an effective antimicrobial agent.

Case Studies and Research Findings

Numerous studies have been conducted on related pyrazole compounds:

  • Anti-tubercular Activity : One study highlighted the effectiveness of certain pyrazole derivatives against Mycobacterium tuberculosis, showing substantial inhibition at low concentrations compared to standard treatments like rifampin.
  • Neuroprotective Effects : Some pyrazoles have demonstrated neuroprotective properties in models of neurodegenerative diseases, indicating a potential therapeutic avenue for conditions such as Alzheimer's disease.
  • Cancer Research : Investigations into the anticancer properties of pyrazoles have revealed their ability to induce apoptosis in cancer cell lines, further supporting their role as potential chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, and how can purity be optimized?

  • Methodology : Multi-step organic synthesis typically involves (i) coupling the pyrazole-4-carboxamide core with a hydroxylated phenylethyl intermediate and (ii) introducing the oxan-4-yl moiety via nucleophilic substitution or condensation. To optimize purity, use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via HPLC-MS (>98%) .
  • Key Parameters : Monitor reaction intermediates using TLC and adjust stoichiometry of reagents (e.g., EDCI/HOBt for amide bond formation) to minimize side products .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodology :

  • Solubility : Use shake-flask method in buffers (pH 1.2–7.4) and logP determination via octanol-water partitioning .
  • Stability : Conduct accelerated degradation studies under thermal (40–60°C), photolytic (ICH Q1B), and hydrolytic conditions (acid/base) .
  • Crystallinity : Analyze via XRPD and DSC to identify polymorphic forms .

Q. What analytical techniques are recommended for structural confirmation?

  • Methodology :

  • NMR : Assign peaks for the oxan-4-yl (δ 3.5–4.0 ppm, ring protons) and pyrazole methyl groups (δ 2.1–2.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use DFT (e.g., Gaussian) to model transition states and identify low-energy pathways for oxan-4-yl incorporation .
  • Reaction Path Screening : Apply ICReDD’s hybrid computational-experimental workflow to prioritize synthetic routes with minimal trial-and-error .
  • Statistical Design of Experiments (DoE) : Optimize variables (temperature, catalyst loading) via response surface methodology (RSM) to maximize yield .

Q. What strategies are effective for analyzing biological interactions of this compound?

  • Methodology :

  • Target Binding Assays : Use SPR or ITC to quantify affinity for receptors (e.g., GPCRs) .
  • Cellular Uptake : Employ fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to track subcellular localization .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodology :

  • Analog Synthesis : Modify the oxan-4-yl ring (e.g., replace with piperidine) or pyrazole methyl groups to probe steric/electronic effects .
  • In Vitro Screening : Test analogs against disease-relevant assays (e.g., kinase inhibition) and correlate activity with substituent Hammett constants .

Q. What experimental approaches resolve contradictions in mechanistic data (e.g., unexpected byproducts)?

  • Methodology :

  • Isotope Labeling : Use ²H or ¹³C-labeled reagents to trace reaction pathways via MS/NMR .
  • Kinetic Profiling : Perform time-resolved in situ IR to detect transient intermediates .

Q. How can advanced separation technologies improve purification?

  • Methodology :

  • Membrane Chromatography : Use tangential flow filtration (TFF) for large-scale purification of polar intermediates .
  • Chiral HPLC : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA) if stereocenters are present .

Tables for Key Data

Table 1 : Representative Synthetic Yields Under Varied Conditions

ConditionYield (%)Purity (HPLC)Reference
EDCI/HOBt, RT, 24h7295
DCC/DMAP, 40°C, 12h8598

Table 2 : Stability Profile in Buffer Solutions (25°C)

pHHalf-life (Days)Major Degradant
1.23.2Hydrolyzed amide
7.428.5None detected

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